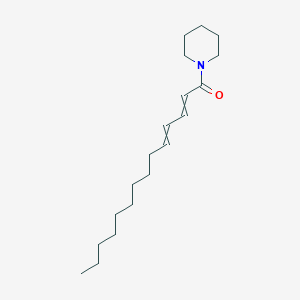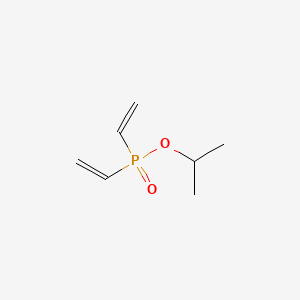
Phosphinic acid, diethenyl-, isopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, diethenyl-, isopropyl ester is an organophosphorus compound with the molecular formula C7H13O2P. It is a type of phosphinic acid ester, which are compounds where the hydrogen atom of the phosphinic acid is replaced by an organic group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinic acid, diethenyl-, isopropyl ester can be synthesized through the esterification of phosphinic acid with isopropyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . Another method involves the use of acyl chlorides or acid anhydrides to react with alcohols, producing esters under controlled conditions .
Industrial Production Methods
In industrial settings, the production of phosphinic acid esters often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, diethenyl-, isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield phosphinic acid and isopropyl alcohol.
Oxidation: It can be oxidized to form phosphonic acids, which are important intermediates in various chemical processes.
Substitution: The ester group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Typically performed using water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and organometallic compounds are often used.
Major Products
Hydrolysis: Phosphinic acid and isopropyl alcohol.
Oxidation: Phosphonic acids.
Substitution: Various substituted phosphinic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, diethenyl-, isopropyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphinic acid, diethenyl-, isopropyl ester involves its interaction with specific molecular targets. For example, it can inhibit proteolytic enzymes by binding to the active site and interfering with the enzyme’s function . This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Phosphinic acid, diethenyl-, isopropyl ester can be compared with other similar compounds, such as:
Phosphonic acid esters: These compounds have similar structures but differ in their oxidation states and reactivity.
Phosphonates: These are more oxidized forms of phosphinic acid esters and have distinct chemical properties and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it an important subject of study in both academic and industrial research.
Eigenschaften
CAS-Nummer |
52849-30-6 |
|---|---|
Molekularformel |
C7H13O2P |
Molekulargewicht |
160.15 g/mol |
IUPAC-Name |
2-bis(ethenyl)phosphoryloxypropane |
InChI |
InChI=1S/C7H13O2P/c1-5-10(8,6-2)9-7(3)4/h5-7H,1-2H2,3-4H3 |
InChI-Schlüssel |
QKMYZDGWYUQAFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14642181.png)



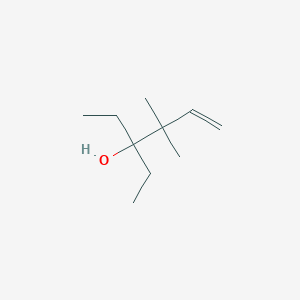


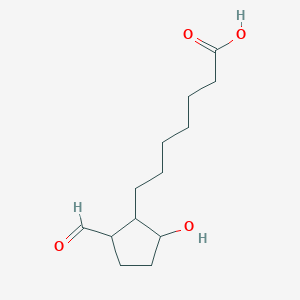
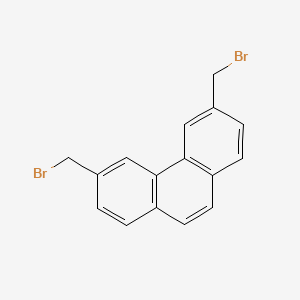
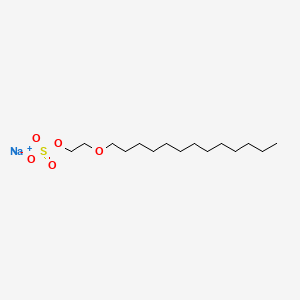
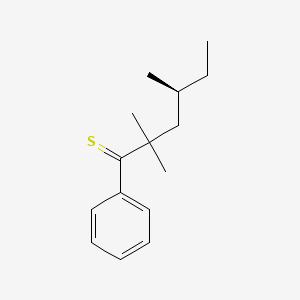
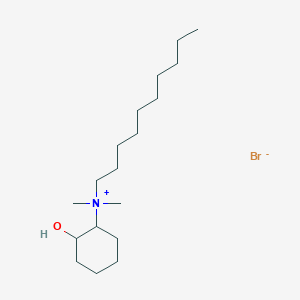
![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
